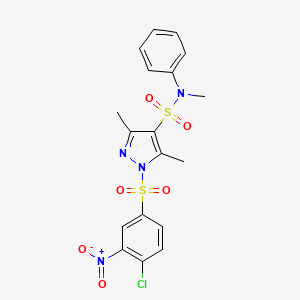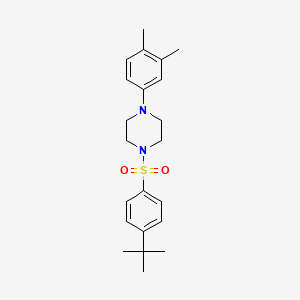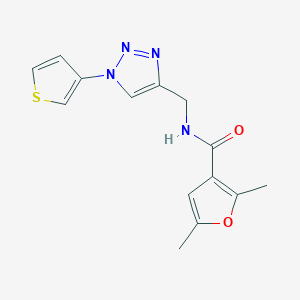
2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O3S and its molecular weight is 328.35. The purity is usually 95%.
The exact mass of the compound 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultrasound-Assisted Dehydrogenation
Research has explored the dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to 2-oxo-1,2-dihydropyrimidine-5-carboxamides using tetrabutylammonium peroxydisulfate as an efficient oxidizing agent under thermal and sono-thermal conditions. This process benefits from the application of heat and ultrasound, which decreases the amount of oxidant required and increases the reaction rate. The reaction is influenced by the substituents on the heterocyclic ring, highlighting the compound's utility in facilitating specific chemical transformations (Memarian & Soleymani, 2011).
Antihypertensive and Anti-ulcer Activity
Another area of research involves the synthesis of dihydropyrimidines with varied biological activities. Studies on the synthesis and biological evaluation of dihydropyrimidines have shown potential antihypertensive and anti-ulcer activities, suggesting therapeutic applications for compounds within this class. These activities are attributed to the structure-activity relationships of the synthesized compounds, which include variations of the tetrahydropyrimidine-5-carboxamide structure (Rana et al., 2004; Rana et al., 2011).
Heterocyclic Synthesis
The compound's utility extends to the field of heterocyclic chemistry, where it is used in synthesizing a range of heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, and others. These derivatives have been synthesized from benzo[b]thiophen-2-yl-hydrazonoesters, showcasing the compound's versatility as a precursor in the synthesis of complex heterocyclic systems (Mohareb et al., 2004).
Synthesis of New Derivatives
Further research has led to the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, highlighting the compound's role as a key intermediate in the synthesis of pharmacologically relevant molecules. This research underscores the importance of the compound in facilitating the development of new therapeutic agents with potential applications in medicinal chemistry (Fadda et al., 2013).
Antimicrobial Evaluation
The compound has also been investigated for its role in synthesizing novel triazolo and pyrimidinone derivatives with antimicrobial activities. This research highlights the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing need for novel therapeutics against resistant microbial strains (Gomha et al., 2018).
properties
IUPAC Name |
2,4-dioxo-N-pyridin-3-yl-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-13(18-10-3-1-5-16-7-10)12-8-17-15(22)19(14(12)21)9-11-4-2-6-23-11/h1-8H,9H2,(H,17,22)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCKNSWKXFBRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-N-(pyridin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)




![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2864999.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)
